3-Acetyloxy-5-chloroindole 3-Acetyloxy-5-chloroindole
Brand Name: Vulcanchem
CAS No.: 114306-00-2
VCID: VC20876729
InChI: InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
SMILES: CC(=O)OC1=CNC2=C1C=C(C=C2)Cl
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

3-Acetyloxy-5-chloroindole

CAS No.: 114306-00-2

Cat. No.: VC20876729

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyloxy-5-chloroindole - 114306-00-2

Specification

CAS No. 114306-00-2
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name (5-chloro-1H-indol-3-yl) acetate
Standard InChI InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Standard InChI Key IFSSBGDLKMSHCW-UHFFFAOYSA-N
SMILES CC(=O)OC1=CNC2=C1C=C(C=C2)Cl
Canonical SMILES CC(=O)OC1=CNC2=C1C=C(C=C2)Cl

Introduction

Chemical Structure and Properties

3-Acetyloxy-5-chloroindole has the molecular formula C₁₀H₈ClNO₂ with a molecular weight of 209.63 g/mol. The compound consists of an indole core structure (a bicyclic heterocycle containing a pyrrole ring fused to a benzene ring) with two key substituents: an acetyloxy group (-OCOCH₃) at position 3 and a chlorine atom at position 5 of the benzene portion.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
AppearanceSolid at room temperature
Structural FeaturesIndole core with acetyloxy group at C-3 and chlorine at C-5
CAS Number114306-00-2

The presence of both electron-withdrawing (chlorine) and electron-donating (acetyloxy) groups creates an interesting electronic distribution across the molecule, influencing its reactivity patterns. The chlorine substituent at the 5-position affects the electron density of the aromatic system, while the acetyloxy group at position 3 serves as a good leaving group in various chemical transformations.

Synthesis Methods

Several methods have been developed for the synthesis of 3-Acetyloxy-5-chloroindole, each with specific advantages depending on the starting materials and desired scale.

Direct Acetylation of 5-Chloroindole

One of the most straightforward approaches involves the direct acetylation of 5-chloroindole at the 3-position:

ReagentsConditionsYieldReference
5-Chloroindole, Acetic anhydride, Catalytic amount of metal triflate (e.g., yttrium(III) trifluoromethanesulfonate)Microwave irradiation, 100°C, 10 minutes79%
5-Chloroindole, Acetic acid, Acetic anhydrideReflux, 20 hours45%

The microwave-assisted method offers significant advantages in terms of reaction time and yield, making it particularly valuable for laboratory-scale synthesis.

From 5-Chloroindole-3-acetic Acid Derivatives

Another synthetic route involves the conversion of 5-chloroindole-3-acetic acid derivatives:

  • Starting with 5-chloroindole-3-acetic acid

  • Converting to the corresponding acyl chloride

  • Internal rearrangement to form the 3-acetyloxy derivative

This method is particularly useful when 5-chloroindole-3-acetic acid is readily available as a starting material .

Applications in Organic Synthesis

3-Acetyloxy-5-chloroindole has emerged as a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical intermediates.

Synthesis of Cladoniamide G

One of the most significant applications of 3-acetyloxy-5-chloroindole is in the total synthesis of Cladoniamide G, a cytotoxic compound with activity against MCF-7 breast cancer cells . This synthesis involves a key oxidative dimerization step of 3-acetoxy-5-chloroindole followed by a cascade process incorporating:

  • Bimolecular carbonyl addition

  • Lactam formation

  • Carbamate removal

The total synthesis of Cladoniamide G represents a significant achievement in complex natural product synthesis, showcasing the utility of 3-acetyloxy-5-chloroindole as a key building block .

N-Glycoside Synthesis

3-Acetyloxy-5-chloroindole has also been employed in the synthesis of N-glycosides. Research has demonstrated that the reaction of anomerically pure α-configured isatin-N-rhamnoside with 3-acetoxy-5-chloroindole yields α-configured glycosides . This application highlights the compound's versatility in carbohydrate chemistry and heterocyclic synthesis.

Indigo Derivative Synthesis

The compound serves as an important intermediate in the synthesis of various indigo derivatives and related heterocyclic systems. These colored compounds have applications ranging from dyes to potential pharmaceutical agents .

Structural Comparison with Related Compounds

The following table compares 3-acetyloxy-5-chloroindole with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS Number
3-Acetyloxy-5-chloroindoleC₁₀H₈ClNO₂209.63Acetyloxy at C-3, Cl at C-5114306-00-2
3-Acetoxyindole (Indoxyl acetate)C₁₀H₉NO₂175.19Acetyloxy at C-3, no Cl608-08-2
5-ChloroindoleC₈H₆ClN151.59No acetyloxy group, Cl at C-517422-32-1
5-Chloroindole-3-acetic acidC₁₀H₈ClNO₂209.63Acetic acid at C-3 instead of acetyloxy1912-45-4
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetateC₁₂H₉BrClNO₃330.56Additional acetyl at N-1, Br at C-5, Cl at C-43030-06-6

This comparison illustrates how subtle structural modifications can significantly impact the chemical and physical properties of these indole derivatives.

Current Research and Future Perspectives

Research involving 3-acetyloxy-5-chloroindole continues to evolve, with several promising directions:

  • Development of more efficient synthetic routes with higher yields and milder conditions

  • Exploration of novel reactions and transformations involving this versatile building block

  • Investigation of new applications in the synthesis of biologically active compounds

  • Structure-activity relationship studies to optimize biological properties of derivatives

The compound's unique reactivity, conferred by its substitution pattern, makes it a valuable tool for synthetic chemists developing new methodologies and constructing complex molecular architectures.

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